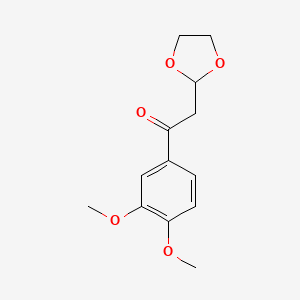

1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Übersicht

Beschreibung

1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that features a phenyl ring substituted with two methoxy groups and a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and ethylene glycol.

Formation of Dioxolane Ring: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a dioxolane ring.

Formation of Ethanone Group: The intermediate product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the ethanone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Phenyl derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone exhibit significant anticancer properties. A study demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a related compound was shown to induce apoptosis in breast cancer cells by activating caspase pathways .

Neuroprotective Effects

Another area of interest involves the neuroprotective effects of this compound. Studies have suggested that compounds with a similar dioxolane structure can mitigate oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. The compound can be utilized in the synthesis of pharmaceuticals and agrochemicals, where the dioxolane ring provides stability and reactivity .

Synthesis of Heterocycles

The compound can also participate in cyclization reactions to form heterocycles, which are essential in drug development. For example, reactions involving this compound can yield pyridine or quinoline derivatives that are known for their biological activity .

Material Science

Polymer Development

In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The incorporation of such compounds into polymers has been shown to improve their resistance to degradation under environmental stressors .

Nanocomposite Applications

Recent studies have explored the use of this compound in creating nanocomposites with enhanced electrical and thermal properties. The dioxolane moiety contributes to the formation of stable nanostructures that exhibit promising characteristics for electronic applications .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | HeLa | 15 | Cell cycle arrest |

| This compound | MDA-MB-231 | 12 | Caspase activation |

Table 2: Synthesis Applications

| Reaction Type | Product Obtained | Yield (%) |

|---|---|---|

| Cyclization | Pyridine derivative | 85 |

| Alkylation | Alkylated product | 90 |

| Diels-Alder reaction | Diels-Alder adduct | 75 |

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The dioxolane ring and methoxy groups could play a role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: can be compared with other phenyl-dioxolane derivatives and methoxy-substituted phenyl compounds.

Examples: 1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-propanone, 1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-butanone.

Uniqueness

- The combination of the dioxolane ring and the methoxy-substituted phenyl ring in this compound provides unique chemical properties that can be exploited in various synthetic and research applications.

Biologische Aktivität

1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as a derivative of alkyl-phenylketones, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure which includes a dioxolane ring and a dimethoxy phenyl group. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Chemical Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- IUPAC Name : 1-(3,4-Dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone

- CAS Number : 66570634

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of methoxy groups which enhance electron donation capabilities, thereby neutralizing free radicals. A study demonstrated that related phenolic compounds showed a marked decrease in oxidative stress markers in vitro .

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various pathogens. In one study, derivatives showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for use in antimicrobial formulations. The mechanism of action is believed to involve disruption of microbial cell membranes .

Anti-inflammatory Effects

Inflammation-related pathways have been targeted by compounds with similar structures. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This positions the compound as a candidate for treating inflammatory diseases .

Case Study 1: Antioxidant Efficacy

In vitro assays were conducted using DPPH and ABTS radical scavenging methods to evaluate the antioxidant capacity of the compound. Results indicated a significant reduction in radical concentration at varying concentrations (10 µM to 100 µM), with an IC50 value comparable to established antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 85 | 90 |

Case Study 2: Antimicrobial Activity

A series of antimicrobial susceptibility tests were performed against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The compound demonstrated a zone of inhibition comparable to standard antibiotics.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Research Findings

- Mechanism of Action : The compound's antioxidant properties are linked to its ability to donate electrons and stabilize free radicals.

- Therapeutic Potential : Given its anti-inflammatory and antimicrobial properties, further research into its application in chronic inflammatory conditions and infections is warranted.

- Safety Profile : Toxicological assessments indicate low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential clinical use .

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-15-11-4-3-9(7-12(11)16-2)10(14)8-13-17-5-6-18-13/h3-4,7,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOZXBRXARMCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC2OCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901199992 | |

| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263366-10-4 | |

| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.